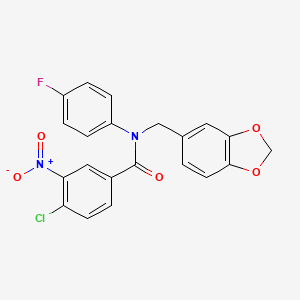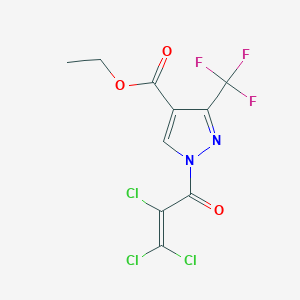![molecular formula C20H19Cl2FN3O3PS2 B3042675 O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate CAS No. 649700-10-7](/img/structure/B3042675.png)
O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate
Übersicht
Beschreibung
O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate is a useful research compound. Its molecular formula is C20H19Cl2FN3O3PS2 and its molecular weight is 534.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The triazine derivative, closely related to the compound of interest, demonstrates significant antimicrobial properties. This is evident in the synthesis of various triazine compounds, which have been evaluated for their antimicrobial activity. The structure of these compounds, confirmed through spectroscopic methods, indicates their potential use in the development of new antimicrobial agents (Sareen, Khatri, Jain, & Sharma, 2006).
Supramolecular Self-Assembly and COX-2 Inhibition
Triazole-based derivatives of the compound have been synthesized, revealing their capacity for supramolecular self-assembly. These compounds, particularly a COX-2 inhibitor, exhibit selective inhibitory activity against the human COX-2 enzyme, making them significant in medical research, especially in the context of anti-inflammatory drugs (Al-Wahaibi et al., 2021).
Lipase and α-Glucosidase Inhibition
Research into derivatives of the triazine compound has shown potential for lipase and α-glucosidase inhibition, indicating their potential use in the treatment of conditions like obesity and diabetes. This is based on the synthesis and evaluation of novel heterocyclic compounds derived from triazine-based structures (Bekircan, Ülker, & Menteşe, 2015).
Antifungal Agents
Further studies into triazine derivatives have shown promising antifungal properties. These compounds have been evaluated for their antimicrobial activity, particularly their effectiveness against various fungi, suggesting their potential use in antifungal therapies (Sareen, Khatri, Garg, Jain, & Sharma, 2007).
Antibacterial Activities
The triazine derivatives have been synthesized and tested for their antibacterial activity. These compounds show promising results against bacterial infections, further highlighting the versatile applications of triazine-based compounds in antimicrobial research (Mehrotra, Pandey, Lakhan, & Srivastava, 2002).
Cytotoxicity Activities
Triazine derivatives have been evaluated for their cytotoxicity activities, particularly against cancer cells. This research indicates the potential of these compounds in the development of new anticancer drugs (Hasanen, Ashour, & Zkaria, 2017).
Eigenschaften
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2FN3O3PS2/c1-3-27-30(31,28-4-2)29-19-24-18(13-8-10-14(21)11-9-13)25-20(26-19)32-12-15-16(22)6-5-7-17(15)23/h5-11H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPOOGQIYNTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN3O3PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)
![2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one](/img/structure/B3042595.png)
![2-[4-(Methylthio)-1,2,3,6-tetrahydro-1,3,5-triazin-1-yl]ethan-1-ol hydrobromide](/img/structure/B3042599.png)
![4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide](/img/structure/B3042600.png)


![N1-[4-(4-fluorophenyl)-6-methoxypyrimidin-2-yl]-2,2-dichloroacetamide](/img/structure/B3042607.png)
![2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one](/img/structure/B3042609.png)
![5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole](/img/structure/B3042610.png)
![5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042611.png)
![Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042613.png)
